N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between biphenyl-4-carbohydrazide and 2-methylfuran-3-carboxaldehyde. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydrazone moiety can be targeted
Scientific Research Applications
N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: Research is ongoing into its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. This interaction can inhibit or modify the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-4-methylaniline: This compound has a similar structure but with a different substituent on the hydrazone moiety.
N’-[(E)-[1,1’-Biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: Another similar compound with a different core structure.
The uniqueness of N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide lies in its specific structural features, which can influence its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(4-phenylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C19H16N2O2/c1-14-18(11-12-23-14)19(22)21-20-13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,22)/b20-13+ |
InChI Key |
ZXNLASQMBWLSGV-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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